Cas no 496-06-0 (1-(3-furanyl)-1,4-Pentanedione)

496-06-0 structure
Product Name:1-(3-furanyl)-1,4-Pentanedione
CAS No:496-06-0
Molecular Formula:C9H10O3
Molecular Weight:166.1739
MDL:MFCD01709274
CID:329413
PubChem ID:100689
1-(3-furanyl)-1,4-Pentanedione Properties
Names and Identifiers
-
- 1-(3-furanyl)-1,4-Pentanedione
- 1-(FURAN-3-YL)PENTANE-1,4-DIONE
- 1,4-Pentanedione,1-(3-furanyl)-
- 1-(3-Furyl)-1,4-pentanedione
- 1,4-Pentanedione, 1-(3-furyl)-
- 1-[3]Furyl-pentan-1,4-dion
- 1-[3]furyl-pentane-1,4-dione
- 1-furan-3-yl-pentane-1,4-dione
- 3-< 1,4-Dioxo-pentyl> -furan
- BRN 0125898
- Ipomeanin
- Ipomeanine
- 1,4-Pentanedione, 1-(3-furanyl)- (9CI)
- 5-17-11-00137 (Beilstein Handbook Reference)
- beta-(gamma-Oxovaleroyl)furan
- 496-06-0
- NSC-347116
- UNII-3137OSG29L
- 1,4-Pentanedione, 1-(3-furanyl)-
- 1-(uran-3-yl)pentane-1,4-dione
- NSC 347116
- AKOS006279862
- NSC347116
- DTXSID50197919
- CHEBI:173750
- .BETA.-(.GAMMA.-OXOVALEROYL)FURAN
- A871776
- SCHEMBL17393680
- 3137OSG29L
- 1,4-Pentanedione, 1-(3-furanyl)-(9CI)
- DTXCID60120410
- DB-290889
-
- MDL: MFCD01709274
- InChIKey: VUENWDJSJYJARL-UHFFFAOYSA-N
- Inchi: InChI=1S/C9H10O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-6H,2-3H2,1H3
- SMILES: CC(CCC(C1=COC=C1)=O)=O
Computed Properties
- Exact Mass: 166.063
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 4
- Monoisotopic Mass: 166.063
- Heavy Atom Count: 12
- Complexity: 186
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 0.7
- Topological Polar Surface Area: 47.3A^2
Experimental Properties
- LogP: 1.83150
- PSA: 47.28
- Refractive Index: 1.4371 (estimate)
- Boiling Point: 282°C at 760 mmHg
- Melting Point: 42.5°C
- Flash Point: 127°C
- Density: 1.1097 (rough estimate)
1-(3-furanyl)-1,4-Pentanedione Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG51708-1g |
1-(Furan-3-yl)pentane-1,4-dione |
496-06-0 | 95.00% | 1g |
$532.00 | 2024-04-19 | |
Alichem | A159002636-1g |
1-(Furan-3-yl)pentane-1,4-dione |
496-06-0 | 95% | 1g |
$665.68 | 2023-09-01 | |
Chemenu | CM195680-1g |
1-(Furan-3-yl)pentane-1,4-dione |
496-06-0 | 95% | 1g |
$729 | 2021-08-05 | |
eNovation Chemicals LLC | K08093-1g |
1-(3-furanyl)-1,4-Pentanedione |
496-06-0 | 97% | 1g |
$550 | 2022-09-08 |
1-(3-furanyl)-1,4-Pentanedione Related Literature
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G. Baddeley,W. Cocker,G. W. Kenner,M. C. Whiting,J. D. Loudon,W. Klyne,J. T. Edward,A. R. Pinder,J. C. P . Schwarz,G. R. Barker,R. N. Haszeldine Annu. Rep. Prog. Chem. 1954 51 153
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2. Washburn numbers. Part 4.—The Erdey-Grúz experiment. Relative solvent transport numbers for ion constituents in mixtures of water with raffinose, glycine, allyl alcohol, dimethylsulphoxide and dioxanDavid Feakins,Robert D. O'Neill,W. Earle Waghorne,Anthony J. I. Ward J. Chem. Soc. Faraday Trans. 1 1982 78 1431
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3. Washburn numbers. Part 4.—The Erdey-Grúz experiment. Relative solvent transport numbers for ion constituents in mixtures of water with raffinose, glycine, allyl alcohol, dimethylsulphoxide and dioxanDavid Feakins,Robert D. O'Neill,W. Earle Waghorne,Anthony J. I. Ward J. Chem. Soc. Faraday Trans. 1 1982 78 1431
-
4. 735. The synthesis of (±)-ipomeamarone [(±)-ngaione] and its steric isomersTakashi Kubota,Teruo Matsuura J. Chem. Soc. 1958 3667
Recommended suppliers
Amadis Chemical Company Limited
(CAS:496-06-0)1-(3-furanyl)-1,4-Pentanedione

Purity:99%
Quantity:1g
Price($):565.0